molecular formula C17H24N2O B349303 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol CAS No. 537702-02-6

1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol

Cat. No.: B349303
CAS No.: 537702-02-6
M. Wt: 272.4g/mol
InChI Key: YEQKWKYSYFTHKN-UHFFFAOYSA-N
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Description

1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with 2-cyclohexylethyl aldehyde under acidic conditions to form the benzimidazole core, which is then reduced to yield the desired ethanol derivative .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylethyl group enhances its lipophilicity and may improve its ability to interact with lipid membranes and biological targets .

Properties

IUPAC Name

1-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,20H,2-4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQKWKYSYFTHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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